2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-
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Overview
Description
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be achieved through several methods. One common approach involves the reaction of piperidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A simpler derivative without the sulfonyl and phenyl groups.
1-[(4-Methylphenyl)sulfonyl]piperidine: Lacks the phenyl group at the 3-position.
3-Phenyl-2-piperidinone: Does not have the sulfonyl group.
Uniqueness
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is unique due to the presence of both the sulfonyl and phenyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
597553-83-8 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(18(19)20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 |
InChI Key |
NYZKMMAIGZJINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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